4-Fluoro-N-(2-fluorobenzyl)benzamide
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Overview
Description
4-Fluoro-N-(2-fluorobenzyl)benzamide is an organic compound with the molecular formula C14H11F2NO It is a derivative of benzamide, where the benzamide core is substituted with fluorine atoms at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2-fluorobenzyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 2-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(2-fluorobenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
4-Fluoro-N-(2-fluorobenzyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(2-fluorobenzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-(4-fluorobenzyl)benzamide
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- 4-Fluoro-N-(2-fluorophenyl)benzamide
Uniqueness
4-Fluoro-N-(2-fluorobenzyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
895366-06-0 |
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Molecular Formula |
C14H11F2NO |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
4-fluoro-N-[(2-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H11F2NO/c15-12-7-5-10(6-8-12)14(18)17-9-11-3-1-2-4-13(11)16/h1-8H,9H2,(H,17,18) |
InChI Key |
HEKFPPCPRPOCFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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